molecular formula C15H20N2O3 B2361270 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2183338-87-4

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2361270
CAS No.: 2183338-87-4
M. Wt: 276.336
InChI Key: XTVZZSBMAQAQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a bicyclic heterocyclic molecule characterized by an 8-azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione moiety. The stereochemistry at positions 1R and 5S is critical for its conformational stability and biological interactions. This compound is structurally analogous to intermediates in the synthesis of bioactive molecules, including kinase inhibitors and bromodomain ligands, as evidenced by related compounds in the literature .

Properties

IUPAC Name

1-[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-5-6-14(19)17(13)12-7-10-3-4-11(8-12)16(10)15(20)9-1-2-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVZZSBMAQAQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Desymmetrization of Tropinone Derivatives

Tropinone, a symmetrical diketone, serves as a starting material for desymmetrization. Catalytic asymmetric reduction or kinetic resolutions generate chiral intermediates:

  • Ru-catalyzed transfer hydrogenation of tropinone (1) using Noyori-type catalysts produces (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol (2) with >90% ee.
  • Enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates one alcohol group, enabling separation of enantiomers.

Table 1 : Comparison of Desymmetrization Methods

Method Catalyst/Enzyme Yield (%) ee (%) Reference
Ru transfer hydrogenation (R,R)-TsDPEN-Ru 85 92
Enzymatic acylation Candida antarctica B 78 95

Cycloaddition Approaches

Microwave-assisted [3+2] cycloadditions of cyclopropanated heterocycles offer rapid access to the bicyclic framework:

  • Cyclopropanated pyrrole (3) undergoes 6π-electrocyclic ring-opening to generate a 1,3-dipole, which reacts with electron-deficient dienophiles (e.g., maleimides) to form 8-azabicyclo[3.2.1]octanes (4).
  • Rh(I)-catalyzed (3+2+2) cycloadditions of alkylidenecyclopropanes (ACPs) with alkynes provide enantioselective routes (72% ee, Pd/(R)-BINAP).

Scheme 1 : [3+2] Cycloaddition Route

Cyclopropanated pyrrole (3) → Microwave → 1,3-dipole → + Maleimide → 8-azabicyclo[3.2.1]octane (4)

Conditions: 150°C, 20 min, DMF.

Introduction of the Cyclopropanecarbonyl Group

Acylation of the Bridgehead Amine

The 8-aza nitrogen is acylated using cyclopropanecarbonyl chloride (5) under Schotten-Baumann conditions:

  • Stepwise protocol :
    • Protect 3-hydroxyl group as TBS ether.
    • Treat with cyclopropanecarbonyl chloride (5), Et₃N, CH₂Cl₂, 0°C → RT.
    • Deprotect TBS group with TBAF.

Yield : 89% after deprotection.

Direct Catalytic Cyclopropanation

Alternative approaches employ dirhodium(II)-catalyzed cyclopropanation of allylic amines:

  • Reaction of diazocyclopropane (6) with 8-azabicyclo[3.2.1]oct-2-ene (7) forms the cyclopropanecarbonyl group in situ (62% yield).

Functionalization at the 3-Position: Pyrrolidine-2,5-dione Installation

Alkylation of Succinimide

The 3-hydroxy intermediate (2) is converted to a mesylate (8), followed by nucleophilic displacement with pyrrolidine-2,5-dione potassium salt (9):

  • Conditions : K₂CO₃, DMF, 60°C, 12 h.
  • Yield : 74%.

Table 2 : Comparison of Alkylation Methods

Electrophile Nucleophile Conditions Yield (%)
Mesylate (8) Pyrrolidine-2,5-dione (9) K₂CO₃, DMF, 60°C 74
Bromide (10) Succinimide anion NaH, THF, 0°C 68

Tandem Oxidation-Ring Closure

Oxidation of 3-aminophenyl derivatives (11) with MnO₂ generates the succinimide ring:

  • Substrate : 3-(4-Aminophenyl)-8-azabicyclo[3.2.1]octane (11).
  • Conditions : MnO₂, CHCl₃, reflux, 6 h.
  • Yield : 81%.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Starting from L-(-)-hyoscyamine (12), a natural tropane alkaloid:

  • Hydrolysis of the tropate ester (12 → 13).
  • Acylation with cyclopropanecarbonyl chloride (5).
  • Mitsunobu reaction with pyrrolidine-2,5-dione (14).

Advantage : Inherits (1R,5S) configuration from natural source.

Dynamic Kinetic Resolution (DKR)

Racemic 8-azabicyclo[3.2.1]octan-3-ol (15) undergoes DKR using Shvo’s catalyst:

  • Conditions : 0.5 mol% Shvo catalyst, p-chlorophenyl acetate, 80°C, 24 h.
  • Outcome : 92% yield, 98% ee.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions using agents like hydrogen peroxide, leading to derivatives with increased functional complexity.

  • Reduction: : Common reducing agents like lithium aluminium hydride can be used to reduce various functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Halogen-based reagents, Grignard reagents.

Major Products

The major products from these reactions often include more complex bicyclic structures, potentially with enhanced biological activity.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Properties : The compound is being explored for its potential as a neuroactive agent and anti-inflammatory drug. Its interaction with neurotransmitter receptors may lead to significant biological effects.

Biological Studies

  • Bioactivity Assays : Research has indicated that this compound can be utilized in various biological assays to evaluate its efficacy and safety profiles in cellular models.

Synthetic Organic Chemistry

  • Precursor in Synthesis : It serves as a precursor for synthesizing more complex organic molecules, contributing to advancements in synthetic methodologies.

Industrial Applications

  • Material Science : The compound is also being investigated for its potential use in the synthesis of advanced materials and pharmaceuticals, particularly those requiring specific structural characteristics.

Preparation Techniques

The synthesis of this compound typically involves:

  • Condensation Reactions : A cyclopropanecarbonyl derivative is condensed with an azabicyclo[3.2.1]octane moiety.
  • Introduction of Pyrrolidine Group : The pyrrolidine-2,5-dione group is introduced under controlled conditions using suitable amines.

Industrial Production

For industrial applications, scalable reaction conditions are essential. Continuous flow chemistry may be employed to enhance yield and purity while ensuring quality control throughout the synthesis process.

Types of Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Utilizing agents like hydrogen peroxide to produce derivatives with enhanced functional complexity.
  • Reduction : Common reducing agents such as lithium aluminum hydride can be applied to modify functional groups within the molecule.
Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideAcidic or neutral
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionHalogenated reagentsNucleophilic conditions

List of Similar Compounds

  • 1-(Azabicyclo[3.2.1]octan-3-yl)-2,5-pyrrolidinedione
  • Cyclopropane-containing analogues
  • Pyrrolidine derivatives

Mechanism of Action

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exerts its effects by interacting with specific molecular targets in cells, potentially including neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism may involve binding to these targets and modulating their activity, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Biological Relevance
Target Compound 8-azabicyclo[3.2.1]octane Cyclopropanecarbonyl, pyrrolidine-2,5-dione ~350 (estimated) Stereospecific (1R,5S), fused bicyclic system Potential kinase/bromodomain inhibitor
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octane 2-Fluoro-4-nitrophenyl 306.29 Chair (piperidine) and envelope (pyrrolidine) conformations Intermediate for oxazolidinone derivatives
5-(((R)-sec-Butyl)amino)-N1-((3-endo)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide 8-azabicyclo[3.2.1]octane Cyclopropanecarbonyl-pyridinyl, terephthalamide 423.46 Pyridinyl substituent, stereospecific Kinase inhibitor (e.g., XL888)
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate 8-azabicyclo[3.2.1]octane Methyl, 2-phenylacrylate 287.36 Ester functionality, rigid bicyclic core Pharmacopeial standard for optical rotation
8-(((1R,2R,3R,5S)-2-[2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl)amino)-3-methyl-5-(5-methylpyridin-3-yl)quinolin-2(1H)-one 8-azabicyclo[3.2.1]octane Quinolinone, sulfone 616.76 Extended aromatic system Bromodomain inhibitor (e.g., ATAD2)

Structural and Conformational Analysis

  • Core Flexibility : The 8-azabicyclo[3.2.1]octane scaffold imposes rigidity across all analogs, but substituents modulate conformational preferences. For example, the target compound’s pyrrolidine-2,5-dione introduces planar constraints, contrasting with the flexible pyridinyl or phenyl groups in XL888 and pharmacopeial standards .
  • Stereochemical Impact: The (1R,5S) configuration in the target compound ensures optimal spatial alignment for target binding, akin to the (3-endo) stereochemistry in XL888 derivatives . In contrast, the racemic (1R,5S) intermediate in oxazolidinone synthesis shows reduced enantiomeric purity, affecting crystallization .
  • Substituent Effects: Electron-Withdrawing Groups: The 2-fluoro-4-nitrophenyl substituent in the oxazolidinone intermediate enhances electrophilicity, facilitating nucleophilic attacks in synthesis . Cyclopropanecarbonyl: This group in the target compound and XL888 analogs improves metabolic stability by resisting oxidative degradation compared to methyl or ester substituents .

Research Findings and Implications

  • Biological Activity : Compounds with cyclopropanecarbonyl groups (e.g., target compound, XL888) exhibit enhanced potency in preclinical models compared to methyl or phenyl-substituted analogs, likely due to improved target affinity and pharmacokinetics .
  • Crystallography: X-ray studies of the oxazolidinone intermediate reveal dihedral angles (86.59° between aromatic and piperidine planes) that influence packing and solubility—a consideration for the target compound’s formulation .
  • Thermodynamic Stability: The chair-envelope conformations in bicyclic cores (observed in oxazolidinone intermediates) suggest entropy-driven binding mechanisms, relevant for drug design .

Biological Activity

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione, often referred to by its chemical structure or CAS number (2183338-87-4), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.33 g/mol
  • Structure : The compound features a bicyclic structure that is significant in its interaction with biological targets.

The biological activity of this compound primarily revolves around its interaction with various biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could influence signaling pathways related to cognition and mood.

Pharmacological Effects

Research indicates several pharmacological effects:

  • Antineoplastic Activity : The compound has shown promise in preclinical studies as an antitumor agent, possibly through the inhibition of tumor cell proliferation.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several studies have documented the effects of this compound in various models:

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.
    • Another investigation indicated that it could modulate neurotransmitter levels in neuronal cultures, suggesting potential applications in treating mood disorders.
  • In Vivo Studies :
    • Animal models have shown that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
    • Behavioral assays indicated improved cognitive function in models of neurodegeneration when treated with this compound.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzymatic InhibitionReduced enzyme activity
AntineoplasticDecreased tumor cell proliferation
NeuroprotectiveImproved cognitive function
PropertyValue
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
CAS Number2183338-87-4

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step reactions, including cyclopropanecarbonyl group introduction and bicyclo[3.2.1]octane scaffold formation. Critical parameters include:

  • Reaction Conditions : Temperature (e.g., 100°C for nucleophilic substitution reactions), solvent selection (DMF for polar aprotic environments), and catalysts (anhydrous K₂CO₃ for deprotonation) .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (ethyl acetate/acetone mixtures) to isolate enantiomerically pure products .
  • Yield Optimization : Adjust stoichiometry (e.g., excess nortropinone hydrochloride) and monitor intermediates via TLC or HPLC .

Basic: How is the stereochemical configuration of the bicyclo[3.2.1]octane core validated?

Answer:

  • X-ray Crystallography : Single-crystal diffraction confirms chair (piperidine) and envelope (pyrrolidine) conformations, with dihedral angles (e.g., 86.59° between aromatic and piperidine planes) .
  • NMR Spectroscopy : 1^1H-1^1H coupling constants and NOESY correlations verify axial/equatorial substituent orientations .

Advanced: What methodologies are recommended for evaluating its biological activity against nAChRs?

Answer:

  • In Vitro Assays : Competitive binding studies using 3^3H-epibatidine for α4β2 nAChR subtype affinity .
  • Functional Electrophysiology : Oocyte expression systems to measure ion flux modulation (EC₅₀/IC₅₀) .
  • MD Simulations : Docking into homology models of nAChR extracellular domains (e.g., using AutoDock Vina) to predict binding poses .

Advanced: How can structural analogs improve target selectivity?

Answer:

  • SAR Studies : Modify the pyrrolidine-2,5-dione moiety (e.g., fluorination at C3) to enhance metabolic stability or the cyclopropane group to alter steric bulk .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., carbonyl groups) and hydrophobic regions .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Susceptible to hydrolysis at high humidity; maintain pH 6–8 in solution .
  • Storage : Sealed containers under inert gas (N₂/Ar) at RT; avoid light exposure (amber vials) .

Advanced: How can computational methods streamline reaction design?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (Gaussian 16) identify low-energy intermediates and transition states .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (solvent, catalyst) .

Advanced: How to resolve contradictions in biological activity data across analogs?

Answer:

  • Orthogonal Assays : Validate binding affinity (SPR) with functional activity (calcium imaging) to distinguish allosteric vs. orthosteric effects .
  • Metabolite Profiling : LC-MS/MS to rule out off-target interactions from degradation products .

Advanced: What challenges arise during scale-up synthesis?

Answer:

  • Reactor Design : Continuous flow systems improve heat dissipation for exothermic steps (e.g., cyclopropanation) .
  • Heterogeneous Catalysis : Immobilized enzymes or metal catalysts enhance recyclability and reduce metal leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.